1-[(2S,5S)-5-methyloxolan-2-yl]ethanone is a chemical compound characterized by a five-membered oxolane ring and a ketone functional group. Its unique structure contributes to its potential applications in various fields, including organic chemistry and medicinal research. The compound's molecular formula is with a molecular weight of 128.17 g/mol.
This compound can be synthesized through several methods, primarily involving the condensation of ethyl pyruvate and lactic acid under acidic conditions, which highlights its synthetic versatility .
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone is classified as a ketone due to the presence of the carbonyl group (C=O) adjacent to an alkyl group. It falls within the category of organic compounds that contain oxolane structures, which are cyclic ethers.
The synthesis of 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone can be achieved through various synthetic routes. A common method involves:
The reaction conditions, such as temperature and pH, play critical roles in determining the yield and purity of the synthesized compound. Monitoring these parameters is essential for optimizing the synthesis process.
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone features a five-membered oxolane ring linked to an ethanone moiety. The stereochemistry at the oxolane ring's chiral centers is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone |
InChI | InChI=1S/C7H12O2/c1-5-3-4-7(9-5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1 |
InChI Key | LFPDZOOVHJRODT-FSPLSTOPSA-N |
Canonical SMILES | CC1CCC(O1)C(=O)C |
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone undergoes several types of chemical reactions:
The outcomes of these reactions depend heavily on the specific reaction conditions and reagents employed. For instance, controlling temperature and solvent can significantly influence product distribution.
The mechanism by which 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone exerts its effects—especially in biological contexts—remains an area of ongoing research. Initial studies suggest that it may interact with specific cellular pathways or enzymes due to its structural properties.
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone is generally characterized by:
Property | Value |
---|---|
Density | Approximately 0.9 g/mL |
Boiling Point | Estimated around 120 °C |
Melting Point | Not well-defined |
Solubility | Soluble in organic solvents |
These properties suggest that 1-[(2S,5S)-5-methyloxolan-2-yl]ethanone could be utilized effectively in various chemical environments.
1-[(2S,5S)-5-methyloxolan-2-yl]ethanone has several potential applications:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8